REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:15])[C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1.O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:5]([C:6]1[CH:14]=[CH:13][C:9]([C:10](=[O:11])[C:6]2[CH:14]=[CH:13][CH:9]=[CH:8][CH:7]=2)=[CH:8][CH:7]=1)(=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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50 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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TEMPERATURE
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Details
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was refluxed for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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The benzene layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride (2×300 ml)
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Type
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WASH
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Details
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The combined orgainic layers were washed with 1m NaOH solution (2×400 ml) and water (400 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
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the solvents were removed under reduced pressure
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Type
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CUSTOM
|
Details
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to give a nearly colorless solid
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Type
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CUSTOM
|
Details
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Recrystallization from 95% ethanol
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |